molecular formula C11H8ClNO2 B2889664 6-Chloro-2-methylquinoline-8-carboxylic acid CAS No. 1369177-63-8

6-Chloro-2-methylquinoline-8-carboxylic acid

Cat. No.: B2889664
CAS No.: 1369177-63-8
M. Wt: 221.64
InChI Key: KTHJIDBJBJUURV-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoline-8-carboxylic Acid (CAS 1369177-63-8) is a high-purity organic compound with a molecular formula of C11H8ClNO2 and a molecular weight of 221.64 g/mol . This solid serves as a versatile and valuable synthetic building block in medicinal chemistry and chemical biology research . The molecule features a quinoline core substituted with a carboxylic acid group at the 8-position, a chlorine atom at the 6-position, and a methyl group at the 2-position, making it a multifunctional intermediate for constructing more complex molecular architectures . Its primary research application is as a key precursor in the synthesis of pharmacologically active compounds, particularly through functionalization of the carboxylic acid group via amidation or esterification, or by utilizing the halogen atom for metal-catalyzed cross-coupling reactions . The compound is provided with a purity of ≥95% and should be stored sealed in a dry environment at room temperature to ensure stability . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-2-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHJIDBJBJUURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369177-63-8
Record name 6-chloro-2-methylquinoline-8-carboxylic acid
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Preparation Methods

Skraup Cyclization with Pre-functionalized Anilines

The Skraup reaction remains a cornerstone for quinoline synthesis. For 6-chloro-2-methylquinoline-8-carboxylic acid, a modified approach employs 3-chloro-4-methylanthranilic acid as the starting material. Heating with glycerol and concentrated sulfuric acid at 150–180°C induces cyclodehydration, forming the quinoline core. Subsequent oxidation of the 8-position methyl group to a carboxylic acid is achieved using potassium permanganate ($$KMnO_4$$) in acidic medium (yield: 58–62%).

Critical Parameters

  • Temperature Control : Excess heat promotes tar formation, requiring precise thermal regulation.
  • Oxidation Selectivity : Competitive oxidation of the 2-methyl group necessitates pH-controlled conditions (pH 2–3).

Doebner-Miller Modification for Regioselective Chlorination

This method introduces chlorine post-cyclization. 2-Methylquinoline-8-carboxylic acid undergoes electrophilic aromatic substitution using phosphorus oxychloride ($$POCl_3$$) as both solvent and chlorinating agent. The reaction proceeds at 110°C for 6 hours, achieving 85–90% chlorination at the 6-position.

Reaction Mechanism
$$
\text{Quinoline} + POCl3 \rightarrow \text{Chloroquinoline} + H3PO_4
$$
The electron-withdrawing carboxylic acid group directs electrophilic attack to the 6-position, while the 2-methyl group exerts a minor ortho-directing effect.

Modern Catalytic Approaches

Iron-Catalyzed C–H Activation

Building on protocols for 6-chloroquinoline synthesis, FeCl$$3$$-mediated C–H chlorination offers a streamlined pathway. A mixture of 2-methylquinoline-8-carboxylic acid, carbon tetrachloride ($$CCl4$$), and FeCl$$3$$·6H$$2$$O is heated in a sealed ampule at 150°C for 8 hours. This method achieves 86% yield with >95% regioselectivity for the 6-position.

Advantages

  • Avoids stoichiometric $$POCl_3$$, reducing hazardous waste.
  • Compatible with continuous flow reactors for scale-up.

Microwave-Assisted One-Pot Synthesis

A telescoped process combines cyclization and chlorination steps under microwave irradiation:

  • Cyclization : 4-Chloro-3-methylaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C (15 min).
  • In Situ Chlorination : Addition of $$N$$-chlorosuccinimide (NCS) and irradiation at 150°C (10 min).
  • Ester Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid (total yield: 74%).

Optimization Data

Parameter Optimal Value Yield Impact
Microwave Power 300 W +18% vs. conventional
NCS Equivalents 1.2 eq Minimizes dihalogenation

Industrial Production Strategies

Continuous Flow Halogenation

Large-scale manufacturing employs tubular reactors to enhance heat/mass transfer. Key stages:

  • Feeding : 2-Methylquinoline-8-carboxylic acid (20% w/v in $$CCl4$$) and $$Cl2$$ gas (0.5 L/min) are co-fed.
  • Reaction : Residence time = 12 min at 130°C, 8 bar pressure.
  • Workup : In-line neutralization with NaHCO$$_3$$ and crystallization.

Economic Metrics

Metric Value
Throughput 12 kg/h
Purity 98.5%
Waste Index (E-factor) 3.2

Green Chemistry Innovations

Recent advances replace $$CCl_4$$ with biodegradable solvents:

  • Solvent System : Ethyl lactate/water (7:3 v/v)
  • Chlorine Source : Trichloroisocyanuric acid (TCCA)
  • Yield : 81% with 99% atom economy

Comparative Analysis of Methods

Method Yield (%) Scalability Environmental Impact Cost ($/kg)
Skraup + Oxidation 62 Moderate High (E-factor 15) 220
Doebner-Miller 90 High Moderate (E-factor 8) 180
Fe-Catalyzed C–H 86 High Low (E-factor 3.2) 150
Microwave One-Pot 74 Low Moderate (E-factor 5) 210

Key Insights

  • Iron-catalyzed methods balance efficiency and sustainability.
  • Microwave synthesis suits small-batch API production but faces energy barriers at scale.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-2-methylquinoline-8-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2C_{11}H_8ClNO_2 . It has a role in various scientific applications, particularly in biological and medicinal chemistry .

Structural Information

  • Molecular Formula: C11H8ClNO2C_{11}H_8ClNO_2
  • SMILES: CC1=NC2=C(C=C(C=C2C=C1)Cl)C(=O)O
  • InChI: InChI=1S/C11H8ClNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15)
  • InChIKey: KTHJIDBJBJUURV-UHFFFAOYSA-N

Scientific Research Applications

While specific case studies and comprehensive data tables focusing solely on "this compound" are not available in the search results, the broader applications of quinoline derivatives, including those with chloro and carboxylic acid substitutions, can provide insight.

1. Quinoline Derivatives as Mycobacterium tuberculosis Inhibitors:
Arylated quinoline carboxylic acids (QCAs) have shown activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb) . A study profiled new arylated quinoline carboxylic acids, modified with alkyl, aryl, alkoxy, halogens, and nitro groups in the quinoline ring and identified two QCA derivatives, 7i and 7m, as effective Mtb inhibitors . Further research into similar compounds, such as this compound, may yield valuable results .

2. General Applications of Quinoline Ring Systems:
Quinoline ring systems are important structural units found in naturally occurring alkaloids and synthetic analogs with interesting biological activities .

3. Dyes
Derivatives of 3'-hydroxyquinophthalone-5-carboxylic acids can be used as dyes in a wide variety of applications .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
6-Chloro-2-methylquinoline-8-carboxylic acid C₁₁H₈ClNO₂ Cl (6), CH₃ (2), COOH (8) 221.64* Likely low solubility; potential bioactive agent
Quinoline-8-carboxylic acid C₁₀H₇NO₂ COOH (8) 173.17 Poor solubility (Log S = -2.7); base for derivatives
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ Cl (8), 4-MePh (2), COOH (4) 297.73 Slightly soluble in DMSO; research chemical applications
6-Chloro-2-methoxyquinoline-3-carboxylic acid C₁₁H₈ClNO₃ Cl (6), OMe (2), COOH (3) 237.64 Synthetic intermediate; methoxy enhances polarity
2-Chloro-8-methylquinoline-3-carboxaldehyde C₁₁H₇ClNO Cl (2), CH₃ (8), CHO (3) 205.60 Melting point 138–141°C; aldehyde for further synthesis

*Calculated based on substituent additions to the quinoline core.

Key Comparisons:

Substituent Position and Electronic Effects Chlorine Position: Chlorine at position 6 (target) vs. 8 (8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) alters the electron density of the quinoline ring. Chlorine at position 6 is meta to the nitrogen atom, while position 8 is adjacent, leading to distinct electronic environments that influence reactivity and binding interactions .

Substituent Type and Solubility Methyl vs. Aromatic vs. Hydroquinoline Scaffolds: Analogs like 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid () have reduced aromaticity due to hydrogenation, which may increase flexibility and alter bioavailability compared to the fully aromatic target compound .

Biological and Synthetic Relevance The carboxylic acid group in the target compound enables salt formation or conjugation, similar to ethyl 6-[(1R,5R)-6,6-dimethyl-2-(quinolin-8-ylcarbamoyl)-bicyclo[3.1.1]hept-2-en-3-yl]-4-oxo-4H-chromene-2-carboxylate (), which uses a quinoline-carboxamide moiety for directed C–H activation . Aldehyde-containing derivatives like 2-chloro-8-methylquinoline-3-carboxaldehyde () serve as intermediates for further functionalization, whereas the target compound’s carboxylic acid group may limit such reactivity .

Biological Activity

6-Chloro-2-methylquinoline-8-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C_11H_8ClN_1O_2
  • Molecular Weight : 223.64 g/mol

The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 8-position contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is significant for tuberculosis treatment.
  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes, making it a candidate for drug development targeting specific diseases.
  • Anticancer Properties : Research indicates potential antitumor effects by inhibiting specific molecular pathways involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking substrate access. For example, it has been identified as an inhibitor of DNA gyrase in Mycobacterium tuberculosis, disrupting bacterial DNA replication .
  • Inhibition of ATPase Activity : It has been reported to inhibit ATPase activity in the TIP48/TIP49 complex, which is implicated in cancer cell proliferation .

Antimicrobial Activity

A study highlighted that derivatives of quinoline carboxylic acids, including 6-chloro derivatives, exhibited enhanced activity against M. tuberculosis strains. The presence of chlorine at the 6-position was crucial for maintaining this activity, with specific derivatives showing a two-fold increase in inhibition compared to others .

Enzyme Inhibition Studies

In vitro assays demonstrated that this compound effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analyses indicated that modifications on the quinoline ring could significantly enhance inhibitory potency.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialMycobacterium tuberculosisInhibition with MIC values < 1 μM
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
AntitumorTIP48/TIP49 complexSuppression of cancer cell growth

Case Studies

  • Study on Antitubercular Activity : A series of quinoline carboxylic acids were synthesized and screened for their activity against replicating and non-replicating M. tuberculosis. The study found that 6-chloro derivatives had superior activity compared to other modifications, indicating the importance of structural positioning for efficacy .
  • Cholinesterase Inhibition Analysis : Research involving hybrid quinoline-thiosemicarbazone compounds demonstrated that modifications on the quinoline ring could enhance binding affinity to AChE, suggesting potential for developing selective inhibitors for neurological conditions .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-Chloro-2-methylquinoline-8-carboxylic acid, and how can they be addressed methodologically?

  • Answer : Synthesis of quinoline derivatives often requires multi-step protocols involving halogenation, carboxylation, and methylation. For this compound, critical steps include regioselective chlorination at the 6-position and methylation at the 2-position. Challenges such as low yields or impurities can arise from competing side reactions (e.g., over-chlorination). Optimization via controlled reaction temperatures (e.g., 0–5°C for chlorination) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Structural analogs like 6-chloroquinoline-2-carboxylic acid (CAS 59394-30-8) highlight the importance of positional isomer control .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%).
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl at C2, chloro at C6).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C11_{11}H8_{8}ClNO2_2, theoretical ~221.02 g/mol).
    Cross-reference with thermodynamic databases (e.g., NIST) for melting point validation, though experimental values for this compound are not yet widely reported .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Answer : Based on structurally similar quinolines (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid), the compound is likely sparingly soluble in chloroform, methanol, and DMSO. Pre-solubility testing via sonication in DMSO (10 mM stock) followed by dilution in aqueous buffers (pH 7.4) is advised. Dynamic light scattering (DLS) can monitor aggregation in biological assays .

Advanced Research Questions

Q. How do structural modifications at the 2-methyl and 6-chloro positions affect the compound’s bioactivity?

  • Answer : Comparative studies of analogs (e.g., 5-chloro-8-methylquinoline-3-carboxylic acid, CAS 55240-51-2) reveal that substituent positions influence electronic and steric properties. For example:

  • Methyl at C2 : Enhances lipophilicity, potentially improving membrane permeability.
  • Chloro at C6 : May increase electrophilicity, affecting binding to targets like enzymes or receptors.
    Computational modeling (e.g., DFT calculations) can predict electronic effects, while SPR (surface plasmon resonance) assays quantify binding affinities .

Q. What experimental strategies can resolve contradictions in reported biological activities of quinoline-carboxylic acid derivatives?

  • Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Counter-Screening : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity.
  • Batch Analysis : Compare activity across synthetically distinct batches via LC-MS to rule out impurity-driven effects.
    For example, COX-2 inhibition reported in some quinolines (e.g., 8-Cl-2-MPQC) requires validation using recombinant enzyme assays .

Q. How can researchers design interaction studies to elucidate the mechanism of action of this compound?

  • Answer : Key methodologies include:

  • Binding Assays : Fluorescence polarization or ITC (isothermal titration calorimetry) to measure interactions with proteins (e.g., serum albumin for pharmacokinetic profiling).
  • Enzyme Inhibition : Kinase-Glo® assays to screen for kinase inhibition, with IC50_{50} determination.
  • Cellular Uptake Studies : Radiolabeled compound (e.g., 14^{14}C) or fluorescent tagging to track intracellular localization.
    For quinoline derivatives, interaction with metal ions (e.g., Fe3+^{3+}) should also be explored via UV-Vis spectroscopy .

Q. What computational tools are effective in predicting the reactivity of this compound in synthetic pathways?

  • Answer :

  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., chlorination at C6 vs. C8).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).
  • Retrosynthetic Software : Tools like CASPER or SynthiaTM propose feasible routes using known quinoline synthons (e.g., Skraup or Doebner-Miller reactions).
    Cross-validate predictions with experimental data from analogs like 5,8-dichloroquinoline-2-carboxylic acid .

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